

Application of OVA (329-337) Peptide in Adoptive Transfer Experiments

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: OVA (329-337)

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Introduction

The ovalbumin peptide 329-337 (OVA329-337), with the amino acid sequence AAHAEINEA, is a well-characterized, immunodominant MHC class II-restricted epitope derived from chicken ovalbumin.[1] It is specifically recognized by the T-cell receptor (TCR) of CD4+ T cells from OT-II transgenic mice. This makes the OVA329-337 peptide an invaluable tool in immunology research, particularly for in vivo studies involving adoptive T-cell transfer. These experiments allow for the tracking of a specific population of T cells and the detailed study of their activation, proliferation, differentiation, and effector functions in a controlled environment. This document provides detailed application notes and protocols for the use of OVA329-337 in adoptive transfer experiments.

Core Applications

- **Tracking Antigen-Specific CD4+ T-Cell Responses:** Adoptively transferred OT-II cells can be easily tracked in recipient mice following immunization or challenge with OVA329-337 or the full-length ovalbumin protein.

- **Evaluating Vaccine Efficacy:** The response of transferred OT-II cells serves as a sensitive readout for the efficacy of different vaccine formulations and adjuvants in activating CD4+ T helper cells.[2]
- **Studying T-Cell Differentiation:** The fate of naive OT-II cells can be followed as they differentiate into various T helper subsets (Th1, Th2, Th17, Tfh) in response to specific stimuli.[3][4]
- **Investigating Immune Tolerance and Autoimmunity:** The OVA329-337 system can be used to model self-tolerance and autoimmune responses by expressing ovalbumin as a self-antigen. [5]
- **Tumor Immunology and Adoptive Cell Therapy:** In preclinical cancer models, OT-II cells can be used to study the role of CD4+ T-cell help in anti-tumor immunity and to develop novel adoptive cell therapy strategies.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies utilizing OVA329-337 in adoptive transfer experiments. These values can serve as a baseline for expected results.

Table 1: In Vitro OT-II T-Cell Proliferation in Response to OVA329-337

Stimulation Condition	Proliferation Metric	Result	Reference
80 ng/mL I-Ab loaded with OVA329-337 peptide	% Divided Cells (Day 3)	Similar to α CD3/ α CD28	[6]
80 ng/mL I-Ab loaded with OVA329-337 peptide	Fold Proliferation (Day 7)	Similar to α CD3/ α CD28	[6]
10 μ g/ml OVA329-337 pulsed BMDCs	CFSE Dilution (Day 5)	Significant proliferation	[3]

Table 2: In Vivo OT-II T-Cell Responses Following Adoptive Transfer and Immunization

In Vivo Model	Analyzed Parameter	Timepoint	Finding	Reference
Adoptive transfer of OT-II cells, immunization with OVA323-339 in CFA	OVA-specific CD4+CD44+ T cells/mouse	Day 14	~1.5 x 10 ⁵ cells	[5]
Adoptive transfer of OT-II cells into tumor-bearing mice	Specific Lysis of OVA-pulsed targets	Day 7	Significant lysis by aAPC-activated Th1 OT-II cells	[6]
Immunization with NP-OVA in MF59 adjuvant	Tfh cell expansion	Day 7	Impaired expansion in P2rx7 ^{-/-} mice compared to WT	[4]
Immunization with OVA+LPS+PGP C	IFN γ + Tetramer+ CD4+ T cells	Day 7	Highest frequency compared to other adjuvants	[2][8]

Table 3: Cytokine Production by OT-II T-Cells Stimulated with OVA329-337

Stimulation Condition	Cytokine	Result	Reference
OVA-loaded BMDCs	IFN- γ	Increased production	[2]
OVA-loaded BMDCs	TNF- α	Increased production	[2]
BMDCs with phagocytosed apoptotic OVA-expressing B cells	IL-17	Secretion after secondary re-stimulation	[3]

Experimental Protocols

Protocol 1: Isolation and Preparation of OT-II CD4+ T-Cells for Adoptive Transfer

This protocol describes the isolation of naive CD4+ T-cells from the spleen and lymph nodes of OT-II transgenic mice.

Materials:

- OT-II transgenic mice
- Hank's Balanced Salt Solution (HBSS)
- Fetal Bovine Serum (FBS)
- CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)
- 70 μ m cell strainer
- Phosphate-Buffered Saline (PBS)
- Counting chamber or automated cell counter
- Optional: Carboxyfluorescein succinimidyl ester (CFSE) for proliferation tracking

Procedure:

- Euthanize OT-II mice according to approved institutional protocols.
- Aseptically harvest spleens and lymph nodes (inguinal, axillary, brachial, cervical).
- Prepare single-cell suspensions by gently mashing the tissues through a 70 μ m cell strainer into a petri dish containing cold HBSS with 2% FBS.
- Transfer the cell suspension to a 50 mL conical tube and centrifuge at 300 x g for 7 minutes at 4°C.

- (Optional) If spleens were used, lyse red blood cells using an ACK lysis buffer. Wash cells with HBSS.
- Isolate CD4⁺ T cells using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. This enriches for untouched CD4⁺ T cells.[4]
- Count the purified CD4⁺ T cells and assess purity by flow cytometry (staining for CD4 and CD3). Purity should be >90%.
- (Optional: For tracking proliferation) Resuspend cells at 1×10^7 cells/mL in PBS and add CFSE to a final concentration of 5 μ M. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of cold complete RPMI medium with 10% FBS. Wash cells twice with PBS.
- Resuspend the final cell pellet in sterile PBS at the desired concentration for injection (e.g., 5×10^7 cells/mL for a 100 μ L injection containing 5×10^6 cells). Keep cells on ice until injection.

Protocol 2: Adoptive Transfer and Immunization

This protocol outlines the intravenous transfer of OT-II cells into recipient mice, followed by immunization to elicit an antigen-specific response.

Materials:

- Prepared OT-II CD4⁺ T-cells
- Recipient mice (e.g., C57BL/6)
- OVA329-337 peptide
- Adjuvant of choice (e.g., Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA), LPS)
- Sterile PBS
- Insulin syringes

Procedure:

- Warm recipient mice under a heat lamp for 5-10 minutes to dilate the lateral tail veins.
- Load an insulin syringe with the prepared OT-II cell suspension (typically 100-200 μ L containing $1-5 \times 10^6$ cells).
- Perform intravenous (i.v.) injection into the lateral tail vein of the recipient mouse.[9]
- Allow the transferred cells to equilibrate for at least 24 hours.
- Prepare the immunization mixture. For example, emulsify an aqueous solution of OVA329-337 peptide (e.g., 100 μ g) with an equal volume of CFA.[10]
- Immunize the mice subcutaneously (s.c.) at the base of the tail or in the flank with 50-100 μ L of the peptide/adjuvant emulsion.
- Mice can be sacrificed at various time points (e.g., 3, 5, 7 days) post-immunization to analyze the T-cell response in draining lymph nodes and spleen.

Protocol 3: In Vivo Cytotoxicity Assay

This protocol is used to measure the cytotoxic capacity of activated OT-II cells in vivo.[6]

Materials:

- Spleens from naive C57BL/6 mice
- OVA323-339 peptide (encompassing the 329-337 epitope)
- CFSE (high and low concentrations)
- CellTrace Violet (CTV)
- PBS

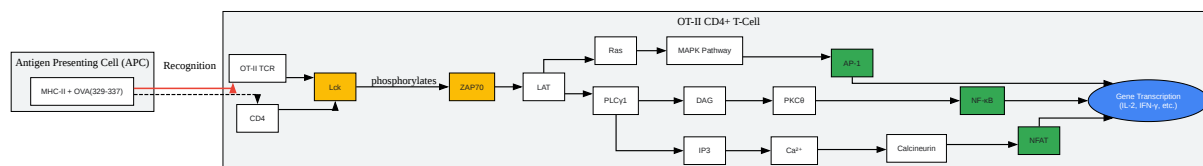
Procedure:

- Prepare target cells from naive C57BL/6 splenocytes. Split the splenocyte population into three groups.
- Target Population 1 (Antigen-pulsed): Pulse with 1 μM OVA323-339 peptide for 45 minutes at 37°C. Label with a high concentration of CFSE (e.g., 5 μM).
- Target Population 2 (Unpulsed control): Do not pulse with peptide. Label with a low concentration of CFSE (e.g., 0.5 μM).
- Target Population 3 (Internal control): Do not pulse with peptide. Label with CTV.
- Mix the three populations in equal numbers (1:1:1 ratio).
- Inject a total of 15-20 x 10⁶ mixed cells intravenously into recipient mice that have previously received an adoptive transfer of activated OT-II cells.
- After 18-24 hours, harvest spleens from the recipient mice and analyze the labeled populations by flow cytometry.
- Calculate specific lysis using the following formula: % Specific Lysis = (1 - (Ratio in immunized mice / Ratio in control mice)) * 100 where Ratio = (% CFSE_high / % CFSE_low) or (% CFSE_high / % CTV).

Visualization of Key Processes

T-Cell Receptor (TCR) Signaling Pathway

The interaction of the OVA329-337 peptide presented on an MHC class II molecule with the OT-II TCR initiates a complex signaling cascade, leading to T-cell activation.

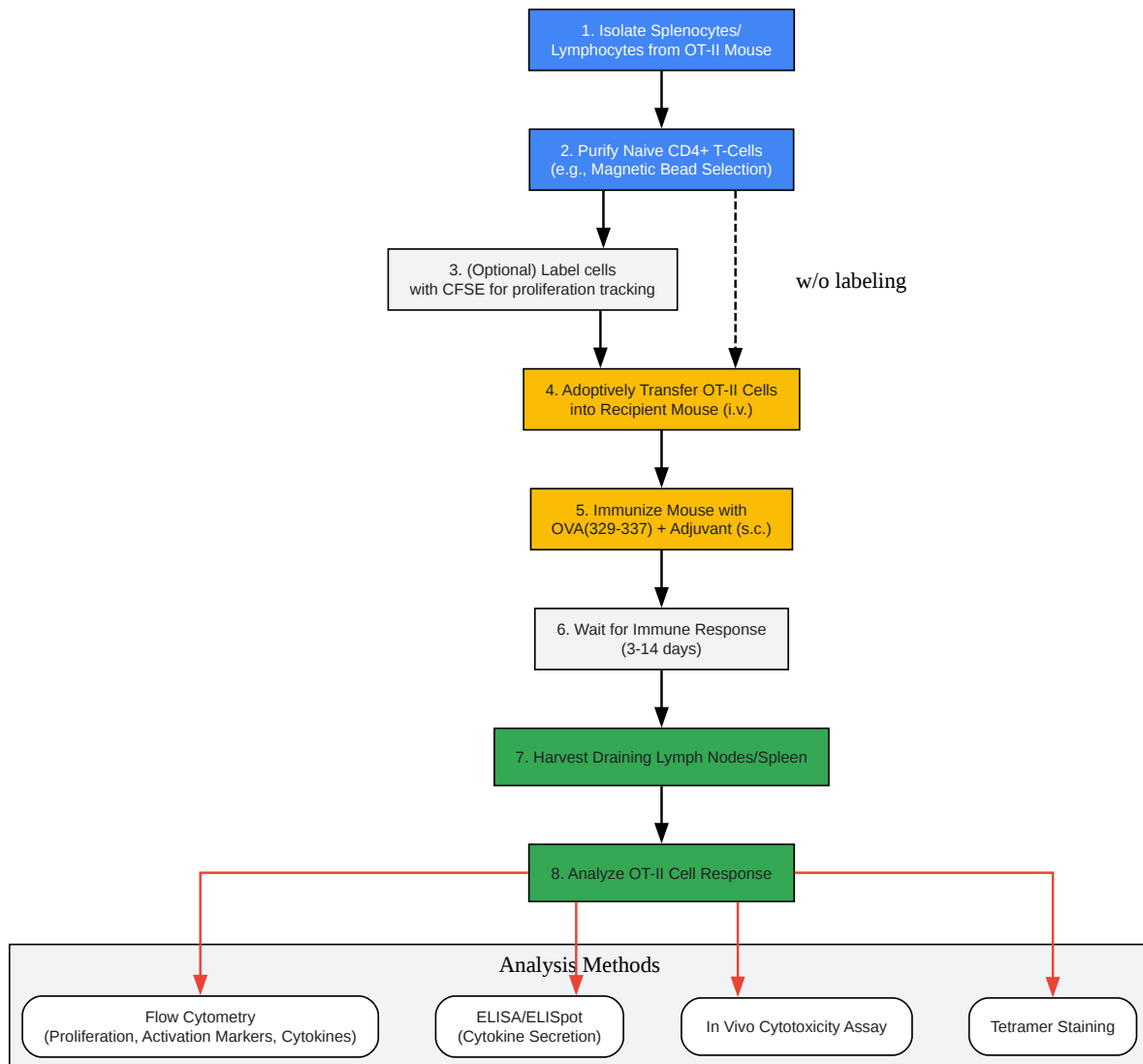


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Caption: TCR signaling cascade initiated by OVA(329-337) recognition.

Experimental Workflow for Adoptive Transfer

The following diagram illustrates the typical workflow for an adoptive transfer experiment using OVA329-337 to study T-cell responses.



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Caption: Workflow of an adoptive transfer experiment using OT-II cells.

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- To cite this document: BenchChem. [Application of OVA (329-337) Peptide in Adoptive Transfer Experiments]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15597860/docs#application-of-ova-329-337-peptide-in-adoptive-transfer-experiments>]

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